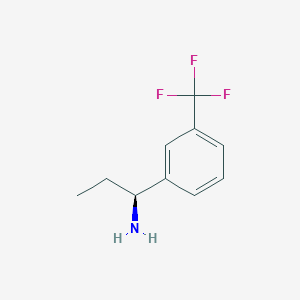
2-(2-Amino-6-bromophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromobenzeneethanol is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group, a bromine atom, and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromobenzeneethanol can be achieved through several methods. One common approach involves the bromination of 2-Aminobenzeneethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-6-bromobenzeneethanol may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-bromobenzeneethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives
Applications De Recherche Scientifique
2-Amino-6-bromobenzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromobenzeneethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-bromobenzeneethanol: Similar structure but with bromine at the 4-position.
2-Amino-6-chlorobenzeneethanol: Chlorine atom instead of bromine.
2-Amino-6-fluorobenzeneethanol: Fluorine atom instead of bromine
Uniqueness
2-Amino-6-bromobenzeneethanol is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro and fluoro analogs .
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
2-(2-amino-6-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2 |
Clé InChI |
ICGQTDGSOYCUGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)







